molecular formula C17H17N5O4S2 B11254525 N-(1,3-benzodioxol-5-yl)-2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

Cat. No.: B11254525
M. Wt: 419.5 g/mol
InChI Key: BDHRKWKWBVWVRI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiadiazolo-triazinyl group, and an acetamide moiety

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the thiadiazolo-triazinyl group: This involves the reaction of thiosemicarbazide with cyanogen bromide, followed by cyclization.

    Coupling of the benzodioxole and thiadiazolo-triazinyl groups: This step requires the use of coupling agents such as EDCI or DCC in the presence of a base.

    Introduction of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(2H-1,3-benzodioxol-5-yl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide analogs: These compounds have similar structures but may differ in the substituents on the benzodioxole or thiadiazolo-triazinyl groups.

    Other benzodioxole derivatives: Compounds with the benzodioxole ring but different functional groups attached.

    Other thiadiazolo-triazinyl derivatives: Compounds with the thiadiazolo-triazinyl group but different substituents.

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H17N5O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5O4S2/c1-17(2,3)13-14(24)22-15(20-19-13)28-16(21-22)27-7-12(23)18-9-4-5-10-11(6-9)26-8-25-10/h4-6H,7-8H2,1-3H3,(H,18,23)

InChI Key

BDHRKWKWBVWVRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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